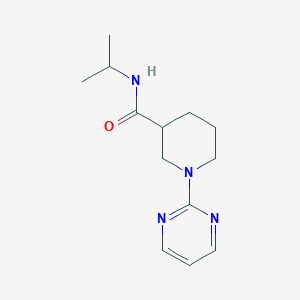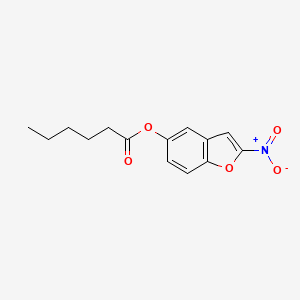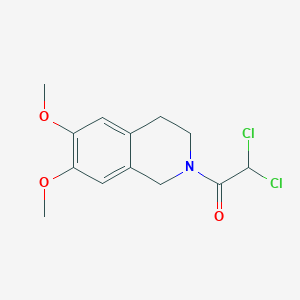
7-Methoxy-1-(methylsulfanyl)isoquinolin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-1-(methylsulfanyl)isoquinolin-3(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a methoxy group at the 7th position and a methylsulfanyl group at the 1st position on the isoquinoline ring, along with a ketone group at the 3rd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1-(methylsulfanyl)isoquinolin-3(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Introduction of Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using methylthiol (CH3SH) and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-1-(methylsulfanyl)isoquinolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles depending on the desired substitution
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted isoquinoline derivatives
Wissenschaftliche Forschungsanwendungen
7-Methoxy-1-(methylsulfanyl)isoquinolin-3(2H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 7-Methoxy-1-(methylsulfanyl)isoquinolin-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary and are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methoxyisoquinoline: Lacks the methylsulfanyl group.
1-Methylsulfanylisoquinoline: Lacks the methoxy group.
3-Isoquinolinone: Lacks both the methoxy and methylsulfanyl groups.
Uniqueness
7-Methoxy-1-(methylsulfanyl)isoquinolin-3(2H)-one is unique due to the presence of both the methoxy and methylsulfanyl groups, which can influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
54779-03-2 |
|---|---|
Molekularformel |
C11H11NO2S |
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
7-methoxy-1-methylsulfanyl-2H-isoquinolin-3-one |
InChI |
InChI=1S/C11H11NO2S/c1-14-8-4-3-7-5-10(13)12-11(15-2)9(7)6-8/h3-6H,1-2H3,(H,12,13) |
InChI-Schlüssel |
HRWMHAIPTYBLPD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(NC(=O)C=C2C=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H-[1,2,3]Triazolo[4,5-b]pyrazine](/img/structure/B12911760.png)

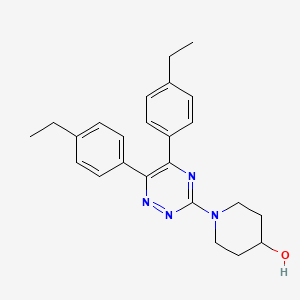
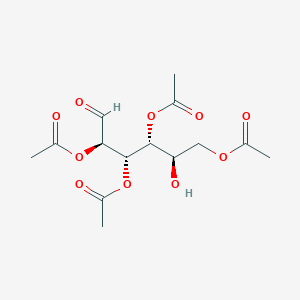

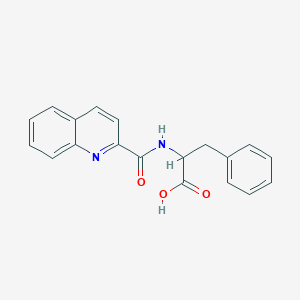
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)thio]methyl]-](/img/structure/B12911804.png)

